molecular formula C15H19ClN2O B3846397 1-[6-(4-Chlorophenoxy)hexyl]imidazole

1-[6-(4-Chlorophenoxy)hexyl]imidazole

Cat. No.: B3846397
M. Wt: 278.78 g/mol
InChI Key: QJUAHKVDXPPRIT-UHFFFAOYSA-N
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Description

1-[6-(4-Chlorophenoxy)hexyl]imidazole is an imidazole derivative featuring a hexyl chain bridging the imidazole nitrogen and a 4-chlorophenoxy group. Its molecular formula is C₁₆H₂₁ClN₂O₂, with an average molecular mass of 308.806 g/mol .

Properties

IUPAC Name

1-[6-(4-chlorophenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c16-14-5-7-15(8-6-14)19-12-4-2-1-3-10-18-11-9-17-13-18/h5-9,11,13H,1-4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUAHKVDXPPRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Chlorophenoxy)hexyl]imidazole typically involves the reaction of 4-chlorophenol with 1-bromohexane to form 4-chlorophenoxyhexane. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Chlorophenoxy)hexyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products Formed

Scientific Research Applications

1-[6-(4-Chlorophenoxy)hexyl]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(4-Chlorophenoxy)hexyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved often include inhibition of signal transduction and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substituents, chain length, or electronic properties:

1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole
  • Molecular Formula : C₁₆H₂₁ClN₂O₃
  • Key Features: Methoxy group at the 4-position and chloro at the 2-position on the phenoxy ring.
  • Comparison : The methoxy group is electron-donating, enhancing solubility but reducing electrophilicity compared to the 4-chloro substituent in the target compound. The altered substitution pattern may influence binding affinity in biological systems .
1-[4-(4-Chlorophenoxy)phenyl]imidazole (CAS 1188265-11-3)
  • Molecular Formula : C₁₅H₁₁ClN₂O
  • Key Features : Direct phenyl linkage instead of a hexyl chain.
  • Comparison: Shorter chain length reduces lipophilicity (clogP ~3.2 vs.
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
  • Molecular Formula : C₁₅H₁₀Cl₂N₂
  • Key Features : Dual chloro substituents and a phenyl group on the imidazole ring.
  • Comparison : The absence of a flexible alkyl chain restricts conformational freedom, which could impact interactions with hydrophobic binding pockets .
1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole (para-Clotrimazole Isomer)
  • Molecular Formula : C₂₂H₁₈ClN₂
  • Key Features : Bulky triphenylmethyl group.
  • Comparison : The bulky substituent enhances steric hindrance, likely reducing bioavailability compared to the hexyl-linked target compound. This structural feature is critical in clotrimazole’s antifungal activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) clogP* Water Solubility (mg/mL) Key Substituents
1-[6-(4-Chlorophenoxy)hexyl]imidazole 308.81 ~4.5 <0.1 (predicted) Hexyl chain, 4-chlorophenoxy
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole 340.81 ~3.8 ~0.5 (predicted) Methoxy, 2-chloro
1-[4-(4-Chlorophenoxy)phenyl]imidazole 270.72 ~3.2 <0.1 Phenyl linkage
Para-Clotrimazole Isomer 344.85 ~5.1 <0.01 Triphenylmethyl group

*clogP values estimated using ChemDraw software.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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